
5-(4-Tert-butylphenyl)-2-methoxypyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-tert-Butylphenylboronic acid has been used as a building block in the synthesis of tetracycline derivatives . In another study, 4-tert-butylphenyl isocyanate was used in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide .Applications De Recherche Scientifique
1. Analytical Chemistry Applications
5-(4-Tert-butylphenyl)-2-methoxypyridine and its derivatives play a significant role in analytical chemistry. For example, tert-butyldimethylsilyl derivatives, which include structures similar to 5-(4-Tert-butylphenyl)-2-methoxypyridine, are used in gas chromatography for determining catecholamine metabolites and serotonin metabolites in urine. This method assists in diagnosing and monitoring various conditions like neuroblastoma and melanoma, as well as pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).
2. Solar Energy Research
Compounds related to 5-(4-Tert-butylphenyl)-2-methoxypyridine are investigated for their potential in enhancing the performance of dye-sensitized solar cells. These compounds, such as 4-tert-butylpyridine, are examined for their role in improving charge transfer rates and optimizing solar conversion efficiency. Such research contributes to the development of more efficient solar energy technologies (Ferdowsi et al., 2018; Boschloo et al., 2006).
3. Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of pyridine-containing compounds like 5-(4-Tert-butylphenyl)-2-methoxypyridine in the field of OLEDs are of significant interest. These compounds are used as hole-blocking materials in OLEDs to enhance device performance, demonstrating their importance in advancing display technology (Wang et al., 2001).
4. Pharmaceutical Research
Derivatives of 5-(4-Tert-butylphenyl)-2-methoxypyridine are explored in pharmaceutical research, particularly as intermediates in the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in drugs like osimertinib, showcases the chemical's relevance in drug development (Zhao et al., 2017).
5. Material Chemistry
In material chemistry, derivatives of 5-(4-Tert-butylphenyl)-2-methoxypyridine are used in the synthesis of various molecular structures, which have applications in creating new materials with specific properties. These compounds contribute to advancements in the field of material science (Bauer et al., 2021).
6. Photophysical Research
The study of photophysical properties of pyridine derivatives, including those related to 5-(4-Tert-butylphenyl)-2-methoxypyridine, provides insights into their fluorescence and luminescence. This research is crucial for developing new materials for light-emitting applications (Hagimori et al., 2019).
Mécanisme D'action
Target of Action
For instance, 5-[4-Tert-Butylphenylsulfanyl]-2,4-Quinazolinediamine, a compound with a similar structure, has been reported to target Dihydrofolate reductase in humans and yeast .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been reported to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been used in the fabrication of devices like lasers, indicating potential effects on light emission properties .
Action Environment
The action, efficacy, and stability of 5-(4-Tert-butylphenyl)-2-methoxypyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other interacting molecules. For instance, the tert-butyl group’s reactivity can be influenced by temperature .
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYTLXYROVAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736420 | |
| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1381944-76-8 | |
| Record name | 5-(4-tert-Butylphenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



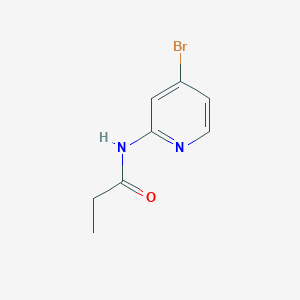
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)

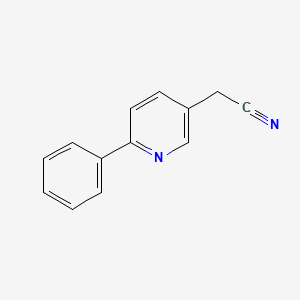
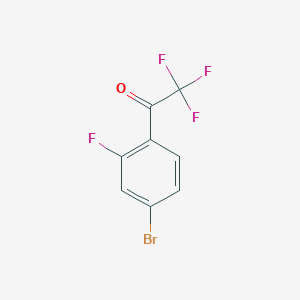
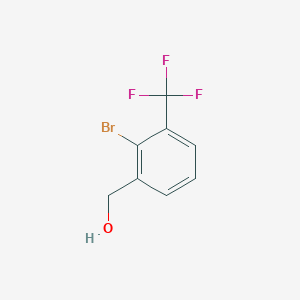
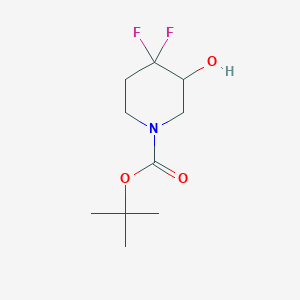

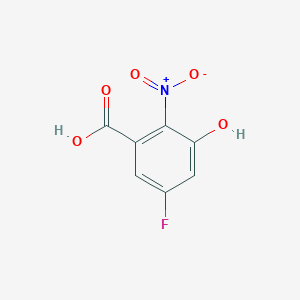

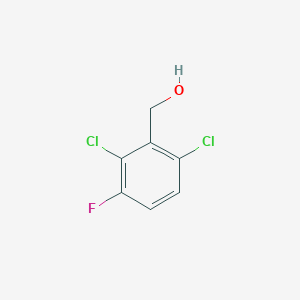
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)

